molecular formula C10H16N2O4 B3255003 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione CAS No. 247564-26-7

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione

Cat. No.: B3255003
CAS No.: 247564-26-7
M. Wt: 228.24 g/mol
InChI Key: VTIORTGFGKWWEJ-UHFFFAOYSA-N
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Description

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques to achieve high atom economy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and cost-effective synthesis are likely employed to produce this compound on a larger scale. Techniques such as solvent-free reactions and the use of readily available reagents are favored to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant pharmacological and industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione involves its interaction with various molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their diverse biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydroquinoxaline-2,3-dione
  • 1,4-Dimethoxyquinoxaline
  • 1,4-Dimethoxy-4a,5,6,7-tetrahydroquinoxaline-2,3-dione

Uniqueness

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1,4-dimethoxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIORTGFGKWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2CCCCC2N(C(=O)C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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